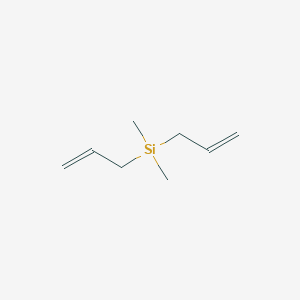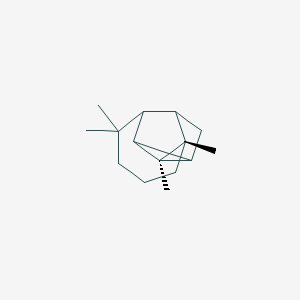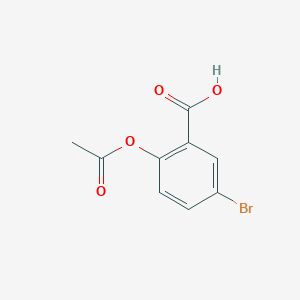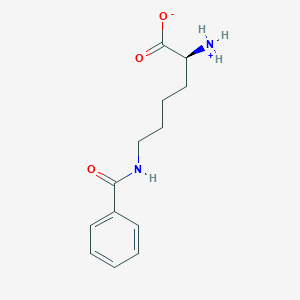
五硫化二砷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsenic pentasulfide is an inorganic compound composed of arsenic and sulfur, with the chemical formula As₂S₅. It appears as vivid, dark orange, opaque crystals and is known for its limited solubility in water. This compound has been primarily used as a pigment and a chemical intermediate, although its applications are mostly confined to academic research .
科学研究应用
Arsenic pentasulfide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other arsenic compounds.
Biology and Medicine:
作用机制
Target of Action
Arsenic pentasulfide primarily targets the NF-kappa-B DNA-binding activity . This compound inhibits NF-kappa-B-mediated transcription from the IL6 promoter and displaces RELA/p65 and associated coregulators from the promoter .
Mode of Action
The interaction of arsenic pentasulfide with its targets results in a decrease in NF-kappa-B DNA-binding activity . This leads to the inhibition of NF-kappa-B-mediated transcription from the IL6 promoter . Furthermore, it displaces RELA/p65 and associated coregulators from the promoter .
Biochemical Pathways
Arsenic pentasulfide affects various biochemical pathways. It is known to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . .
Pharmacokinetics
Arsenic compounds are generally known to be toxic and can have significant impacts on bioavailability .
Result of Action
The molecular and cellular effects of arsenic pentasulfide’s action primarily involve the inhibition of NF-kappa-B-mediated transcription from the IL6 promoter . This results in changes in gene expression and can potentially impact various cellular processes .
Action Environment
The action, efficacy, and stability of arsenic pentasulfide can be influenced by various environmental factors. Arsenic is a ubiquitous toxic metalloid, the concentration of which is beyond WHO safe drinking water standards in many areas of the world, owing to many natural and anthropogenic activities . The presence of arsenic in different environments is attributed to anthropogenic, biogenic, and geogenic activities, and it exhibits different toxicity levels depending on its oxidative state and presence in the environment .
生化分析
Biochemical Properties
Arsenic pentasulfide participates in various biochemical reactions. It hydrolyzes in boiling water, producing arsenous acid and sulfur . In alkali metal sulfide solutions, arsenic pentasulfide forms a thioarsenate anion, [AsS4]3−, which contains As(V) centers .
Cellular Effects
Arsenic pentasulfide has been found to have significant effects on cells. It has been reported to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter .
Molecular Mechanism
The molecular mechanism of arsenic pentasulfide involves its interaction with various biomolecules. It has been reported to displace RELA/p65 and associated coregulators from the promoter .
Temporal Effects in Laboratory Settings
Over time, arsenic pentasulfide oxidizes in air at elevated temperatures, producing arsenic oxides . The products and yields of this process can vary .
Dosage Effects in Animal Models
For instance, arsenic exposure has been associated with neurological effects within a few hours after exposure but most commonly seen after 2–8 weeks of arsenic induction .
Metabolic Pathways
Arsenic pentasulfide is involved in several metabolic pathways. For instance, it has been found to affect the TGF-β/SMAD3 signaling pathway leading to cell cycle alterations and the NF-κB/TNF-α, MAPK, and Ca2+ signaling pathways underlying the pathogenesis of arsenic-induced diabetes .
Transport and Distribution
The transport and distribution of arsenic pentasulfide within cells and tissues are complex. It has been reported that a significant amount of arsenic is accumulated in the cell wall compared to other organelles .
准备方法
Synthetic Routes and Reaction Conditions: Arsenic pentasulfide can be synthesized through several methods:
Precipitation Method: This involves the precipitation of arsenic pentasulfide from an acidic solution of soluble arsenic (V) salts by treating it with hydrogen sulfide.
Heating Method: Another method involves heating a mixture of arsenic and sulfur, followed by extracting the fused mass with an ammonia solution.
Industrial Production Methods: While industrial production methods for arsenic pentasulfide are not extensively documented, the above-mentioned synthetic routes are typically scaled up for industrial applications.
化学反应分析
Arsenic pentasulfide undergoes various chemical reactions, including:
- In boiling water, arsenic pentasulfide hydrolyzes to form arsenous acid and sulfur:
Hydrolysis: As2S5+6H2O→2H3AsO3+2S+3H2S
Formation of Thioarsenate Anion: In solutions containing alkali metal sulfides, arsenic pentasulfide forms a thioarsenate anion, which contains arsenic (V) centers.
相似化合物的比较
Arsenic pentasulfide can be compared with other similar compounds, such as:
Arsenic Trisulfide (As₂S₃): This compound has a different stoichiometry and distinct properties compared to arsenic pentasulfide.
Phosphorus Pentasulfide (P₄S₁₀): This compound features tetrahedral phosphorus (V) centers and shares some structural similarities with arsenic pentasulfide.
Arsenic Pentoxide (As₂O₅): This is an oxide of arsenic and differs significantly in its chemical behavior and applications.
Arsenic pentasulfide’s unique combination of arsenic and sulfur atoms, along with its specific reactivity and applications, distinguishes it from these related compounds.
属性
CAS 编号 |
1303-34-0 |
|---|---|
分子式 |
As2S5 |
分子量 |
310.2 g/mol |
IUPAC 名称 |
arsenic(5+);pentasulfide |
InChI |
InChI=1S/2As.5S/q2*+5;5*-2 |
InChI 键 |
CSCPEKJMSRKUTJ-UHFFFAOYSA-N |
SMILES |
S=[As](=S)S[As](=S)=S |
规范 SMILES |
[S-2].[S-2].[S-2].[S-2].[S-2].[As+5].[As+5] |
同义词 |
alacranite arsenic pentasulfide arsenic sulfide arsenic trisulfide orpiment |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol](/img/structure/B75000.png)
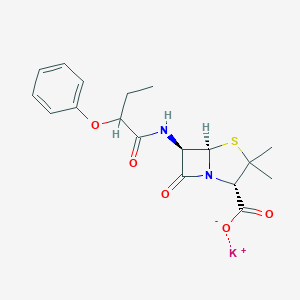
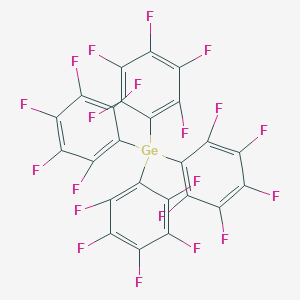
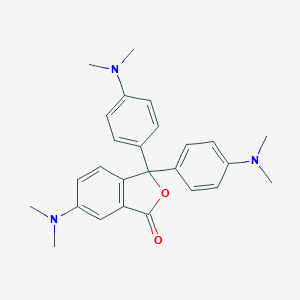
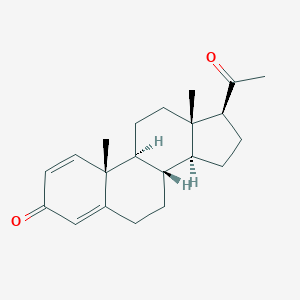
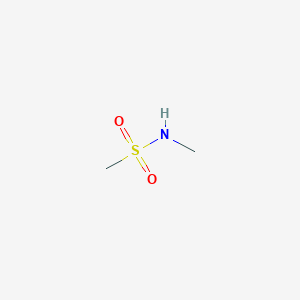
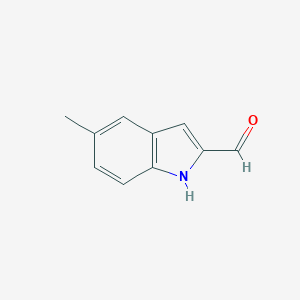
![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)
